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Compound of Interest

Compound Name: Dehydropirlindole

Cat. No.: B1212764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dehydropirlindole, a potential metabolite and synthetic precursor of the tetracyclic

antidepressant Pirlindole, is a compound of interest in medicinal chemistry and drug

metabolism studies. This document provides a detailed protocol for the synthesis of

Dehydropirlindole from Pirlindole via a chemical dehydrogenation reaction. While specific

literature on this direct conversion is scarce, this protocol is based on established methods for

the dehydrogenation of N-heterocyclic compounds. The procedure outlines the use of 2,3-

dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an effective oxidizing agent for this

transformation. This application note also includes a proposed workflow, a summary of

expected analytical data, and a discussion of the potential signaling pathway implications of

this conversion.

Introduction
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has

been used as an antidepressant. The metabolic fate of Pirlindole and the synthesis of its

derivatives are crucial for understanding its complete pharmacological profile and for the

development of new chemical entities. Dehydropirlindole is an oxidized analog of Pirlindole

and is mentioned as an intermediate in some synthetic routes to Pirlindole itself. The

conversion of Pirlindole to Dehydropirlindole represents a key oxidative transformation. This

protocol provides a robust method for achieving this synthesis on a laboratory scale.
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Data Presentation
As experimental analytical data for Dehydropirlindole is not widely available in the public

domain, the following table presents the expected key analytical parameters based on the

proposed structure. Researchers should verify the identity and purity of the synthesized

compound using these and other appropriate analytical techniques.

Parameter Expected Value/Method

Molecular Formula C₁₅H₁₆N₂

Molecular Weight 224.30 g/mol

Appearance Off-white to yellow solid

¹H NMR (CDCl₃, 400 MHz)

Expected shifts for aromatic, olefinic, and

aliphatic protons. Key signals would be the

appearance of a new olefinic proton signal and

shifts in the protons adjacent to the newly

formed double bond.

¹³C NMR (CDCl₃, 100 MHz)

Expected shifts for aromatic, olefinic, and

aliphatic carbons. Key signals would be the

appearance of two new sp² hybridized carbon

signals in the pyrazine ring.

Mass Spectrometry (ESI+) m/z = 225.1386 [M+H]⁺

Infrared (IR) (KBr)
Characteristic peaks for C=C and C-N stretching

vibrations.

Purity (HPLC) >95%

Experimental Protocol: Dehydrogenation of
Pirlindole using DDQ
This protocol describes the dehydrogenation of Pirlindole to yield Dehydropirlindole using 2,3-

dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Materials:
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Pirlindole hydrochloride

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate

Hexanes

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

Pirlindole hydrochloride (1.0 g, 3.8 mmol) in anhydrous dichloromethane (40 mL). Neutralize

the hydrochloride salt by adding a saturated aqueous solution of sodium bicarbonate until

effervescence ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, and

filter.
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Addition of DDQ: To the solution of free-base Pirlindole in DCM, add DDQ (0.95 g, 4.18

mmol, 1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of

ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the Pirlindole spot and the

appearance of a new, typically more polar, spot for Dehydropirlindole indicates reaction

progression.

Work-up: Upon completion of the reaction (typically 2-4 hours), quench the reaction by

adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15

minutes.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine

(1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by silica gel column chromatography. Elute with a

gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually

increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield

Dehydropirlindole as a solid. Dry the product under vacuum. Characterize the final product

by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and

purity.
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Dehydropirlindole Synthesis Workflow
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Caption: Workflow for the synthesis of Dehydropirlindole.
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Proposed Signaling Pathway Context
The conversion of Pirlindole to Dehydropirlindole may have implications for its interaction with

biological targets. While Pirlindole is a known MAO-A inhibitor, the pharmacological activity of

Dehydropirlindole may differ. The introduction of a double bond can alter the molecule's

conformation and electronic properties, potentially affecting its binding affinity and selectivity for

MAO-A and other receptors.
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Caption: Potential impact on biological target interaction.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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